Preladenant-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

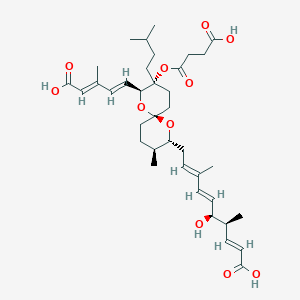

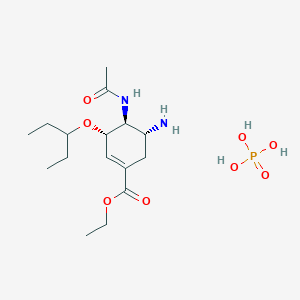

Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating Parkinson’s disease. This compound is characterized by its high affinity and selectivity for adenosine 2A receptors, making it a valuable compound in pharmacological research .

Mécanisme D'action

Target of Action

Preladenant-d3 primarily targets the adenosine A2A receptor (A2AAR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmission and immune response .

Mode of Action

This compound acts as a potent and selective antagonist at the adenosine A2A receptor . It binds to this receptor with an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . By blocking the A2A receptor, this compound inhibits the action of adenosine, a neurotransmitter that plays a key role in the regulation of dopamine, glutamate, and GABA transmission .

Biochemical Pathways

The antagonism of the A2A receptor by this compound affects several biochemical pathways. For instance, it modulates the activity of GABAergic neurons in the striatum . This modulation can influence the balance between excitatory and inhibitory neurotransmission, which is crucial for normal motor function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials . It is orally administered and has been evaluated under steady-state exposure of clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

This compound has been used in trials studying the treatment of Parkinson’s disease . In a phase II, randomized, double-blind, placebo-controlled study, this compound significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, intrinsic/extrinsic factors such as gender or drug interactions could potentially lead to higher exposure to this compound . .

Analyse Biochimique

Biochemical Properties

Preladenant-d3 plays a significant role in biochemical reactions by selectively inhibiting the adenosine 2A receptor. This receptor is a G protein-coupled receptor that is widely expressed in the brain, particularly in the basal ganglia. The inhibition of this receptor by this compound leads to a reduction in the activity of the indirect pathway of the basal ganglia, which is overactive in Parkinson’s disease. This compound interacts with various biomolecules, including adenosine receptors, G proteins, and downstream signaling molecules such as cyclic adenosine monophosphate. The nature of these interactions involves competitive binding to the adenosine 2A receptor, preventing the binding of endogenous adenosine and thereby modulating the receptor’s activity .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In neuronal cells, this compound influences cell signaling pathways by inhibiting the adenosine 2A receptor, leading to altered cyclic adenosine monophosphate levels and downstream signaling events. This inhibition can affect gene expression and cellular metabolism, particularly in the context of neurodegenerative diseases like Parkinson’s disease. This compound has been shown to reduce the “off” time in patients with Parkinson’s disease, indicating its impact on motor function and cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the adenosine 2A receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that are typically triggered by endogenous adenosine. The inhibition of the adenosine 2A receptor by this compound leads to a decrease in cyclic adenosine monophosphate levels, which in turn affects various cellular processes, including gene expression and enzyme activity. This mechanism of action is crucial for its therapeutic effects in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its efficacy in reducing “off” time in Parkinson’s disease models, indicating its sustained impact on cellular function. The stability and long-term effects of this compound make it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce motor symptoms in Parkinson’s disease models without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on cardiac function. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the adenosine 2A receptor. The metabolism of this compound involves its conversion to various metabolites, which are then excreted from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and overall efficacy. The interaction of this compound with these enzymes can influence metabolic flux and metabolite levels, impacting its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes through equilibrative nucleoside transporters, which facilitate its uptake and distribution within the body. Once inside the cells, this compound can interact with intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for its therapeutic effects, as they determine the concentration of this compound at its target sites .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and membrane-bound organelles, where it interacts with the adenosine 2A receptor. The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments within the cell. These localization patterns are essential for its function, as they determine the accessibility of this compound to its target receptors and other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Preladenant-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates.

Introduction of deuterium atoms: Deuterium atoms are introduced using deuterated reagents such as deuterated methanol or deuterated ethyl ether under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Preladenant-d3 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogenating agents, nucleophiles, and other reagents under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound.

Applications De Recherche Scientifique

Preladenant-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Preladenant and its metabolites.

Biology: Employed in studies investigating the role of adenosine 2A receptors in various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals targeting adenosine 2A receptors

Comparaison Avec Des Composés Similaires

Similar Compounds

Istradefylline: Another adenosine 2A receptor antagonist used in the treatment of Parkinson’s disease.

SCH 412348: A potent and selective adenosine 2A receptor antagonist with similar pharmacological properties to Preladenant-d3.

Uniqueness

This compound is unique due to its deuterated form, which provides enhanced stability and metabolic properties compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and drug development .

Propriétés

Numéro CAS |

1346599-84-5 |

|---|---|

Formule moléculaire |

C₂₅H₂₆D₃N₉O₃ |

Poids moléculaire |

506.57 |

Synonymes |

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)